1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- is an organic compound belonging to the quinolinone family This compound is characterized by the presence of a quinolinone core, a bromophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a bromobenzene derivative reacts with the quinolinone core in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the quinolinone core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinolinone derivatives with carboxyl or hydroxyl groups.
Reduction: Reduced quinolinone derivatives with hydrogenated functional groups.
Substitution: Quinolinone derivatives with substituted phenyl groups.
Scientific Research Applications
2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
- 2(1H)-Quinolinone, 1-[(4-fluorophenyl)methyl]-4-methyl-
- 2(1H)-Quinolinone, 1-[(4-methylphenyl)methyl]-4-methyl-
Uniqueness
2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions and potentially more potent in biological assays.
This comprehensive overview highlights the significance of 2(1H)-Quinolinone, 1-[(4-bromophenyl)methyl]-4-methyl- in various scientific domains
Properties
CAS No. |
61297-90-3 |
---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14BrNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
OZRPGKJDDQWYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.